

High Molecular Weight DNA Extraction with CTAB Buffer: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cetyltrimethylammonium bromide*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the extraction of high molecular weight (HMW) DNA using a Cetyltrimethylammonium Bromide (CTAB) buffer system. The protocols and information are intended for researchers, scientists, and professionals in drug development who require high-quality, intact genomic DNA for downstream applications such as long-read sequencing, optical mapping, and complex genomic library construction.

Application Notes

The CTAB method is a robust and widely used technique for isolating genomic DNA from a variety of organisms, particularly plants and fungi, which are rich in polysaccharides and polyphenols that can interfere with DNA extraction.^{[1][2]} The cationic detergent CTAB effectively lyses cell membranes and forms complexes with proteins and most polysaccharides, facilitating their removal.^{[1][3]}

Principle of the Method: The protocol relies on the differential solubility of nucleic acids and polysaccharides in the presence of CTAB and varying salt concentrations. At high salt concentrations (typically >1.0 M NaCl), CTAB forms insoluble complexes with proteins and polysaccharides, which can be pelleted and removed. The DNA remains soluble under these

conditions.[4] Subsequent purification steps involving organic solvents like chloroform and isopropanol precipitation yield high-purity DNA.

Advantages of the CTAB Method for HMW DNA:

- **Effective for Challenging Samples:** Particularly efficient in removing inhibitors like polysaccharides and polyphenols commonly found in plant and fungal tissues.[1]
- **High Purity:** When performed correctly, the method yields DNA with excellent purity ratios (A260/280 and A260/230), suitable for sensitive downstream applications.
- **Cost-Effective:** The reagents are relatively inexpensive compared to commercial kits.
- **Scalable:** The protocol can be adapted for a wide range of starting material quantities.

Limitations:

- **Time-Consuming:** The protocol involves multiple steps and can be lengthy compared to kit-based methods.[2]
- **Use of Hazardous Chemicals:** Requires the use of hazardous organic solvents such as chloroform and flammable liquids like isopropanol. Appropriate safety precautions must be taken.
- **Technique Dependent:** The yield and quality of the HMW DNA can be influenced by the user's technique, particularly in minimizing mechanical shearing.

Experimental Protocols

This section details a generalized protocol for HMW DNA extraction using CTAB buffer, optimized for plant tissue. Modifications for other organisms like fungi or bacteria may be required.

I. Buffer and Reagent Preparation

CTAB Extraction Buffer (2X):

- 100 mM Tris-HCl (pH 8.0)

- 1.4 M NaCl
- 20 mM EDTA (pH 8.0)
- 2% (w/v) CTAB (Cetyltrimethylammonium Bromide)
- 1% (w/v) Polyvinylpyrrolidone (PVP-40)
- Just before use, add: 0.2% (v/v) β -mercaptoethanol

Other Reagents:

- Chloroform:Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Liquid Nitrogen

II. HMW DNA Extraction Protocol

- Sample Preparation:
 - Harvest 1-2 grams of fresh, young leaf tissue. For optimal results, keep the tissue in the dark for 24-48 hours before harvesting to reduce starch content.
 - Flash-freeze the tissue in liquid nitrogen.
- Cell Lysis:
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is crucial to prevent the sample from thawing during this step.
 - Transfer the powdered tissue to a 50 mL conical tube.

- Immediately add 10 mL of pre-warmed (65°C) CTAB Extraction Buffer.
- Mix gently by inverting the tube several times until a homogenous slurry is formed. Avoid vigorous vortexing to prevent DNA shearing.
- Incubate the lysate at 65°C for 60 minutes with occasional gentle inversion every 15-20 minutes.
- Purification:
 - Cool the lysate to room temperature.
 - Add an equal volume (10 mL) of chloroform:isoamyl alcohol (24:1).
 - Mix by inverting the tube for 5-10 minutes to form an emulsion.
 - Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the phases.
 - Carefully transfer the upper aqueous phase to a new 50 mL tube, avoiding the protein/debris interface.
 - Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.
- DNA Precipitation:
 - To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and mix gently.
 - Add 0.7-1.0 volumes of ice-cold isopropanol.
 - Mix gently by inverting the tube until the DNA precipitates and forms a visible, filamentous mass.
 - Incubate at -20°C for at least 1 hour to enhance precipitation. For HMW DNA, a longer incubation is generally not necessary if a visible precipitate has formed.
 - Spool out the DNA using a sterile glass rod or pellet the DNA by centrifugation at 4,000 x g for 20 minutes at 4°C.

- Washing and Resuspension:
 - Wash the DNA pellet twice with 10 mL of ice-cold 70% ethanol. Centrifuge at 4,000 x g for 5 minutes at 4°C between washes.
 - Air-dry the pellet for 10-15 minutes. Do not over-dry, as this will make the DNA difficult to dissolve.
 - Resuspend the DNA in 100-500 µL of TE buffer, depending on the pellet size. HMW DNA can take a long time to dissolve; incubate at 4°C overnight with gentle rocking.
- RNA Removal (Optional but Recommended):
 - Once the DNA is fully dissolved, add RNase A to a final concentration of 20 µg/mL.
 - Incubate at 37°C for 30-60 minutes.

Data Presentation

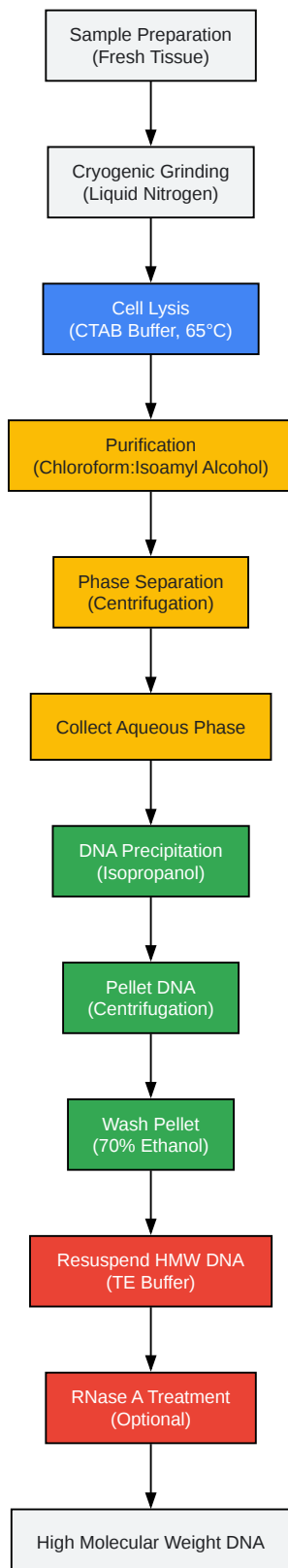
The following table summarizes typical quantitative data obtained from HMW DNA extraction using the CTAB method from various sources.

Parameter	Plant (e.g., Ferns)	Fungi	Bacteria
Starting Material	0.2 - 8 g fresh tissue[5]	100 - 600 mg mycelium/spores[6]	5 mL culture[7]
DNA Yield	5 - 50 µg	2 - 20 µg	5 - 25 µg
A260/280 Ratio	1.8 - 2.0[8]	1.8 - 2.0	1.8 - 1.9
A260/230 Ratio	> 1.8[8]	> 1.8	> 1.8
DNA Fragment Size	> 50 kbp[8]	> 30 kbp[6]	> 50 kbp

Note: Yields and fragment sizes are highly dependent on the species, tissue type, and the care taken to avoid mechanical shearing.

Visualizations

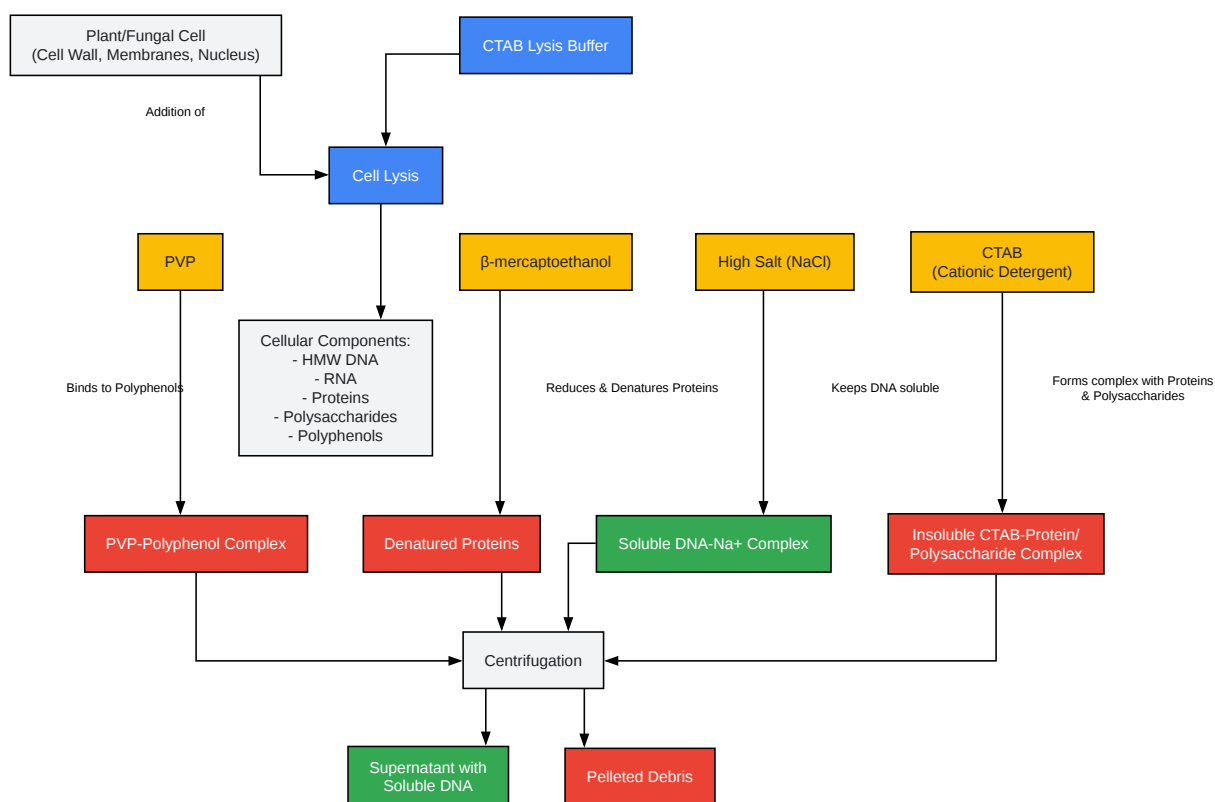
Experimental Workflow



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Caption: Workflow for High Molecular Weight DNA Extraction using CTAB.

Signaling Pathways and Chemical Interactions



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Caption: Chemical Interactions in CTAB-based HMW DNA Extraction.

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